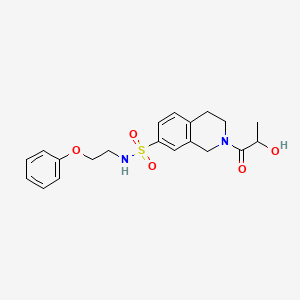

2-lactoyl-N-(2-phenoxyethyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related tetrahydroisoquinoline compounds typically involves multistep chemical processes including phenylethanolamine N-methyltransferase (PNMT) inhibition, Pictet-Spengler condensation, and modifications to the sulfonamide group to increase potency and selectivity. For example, compounds synthesized to inhibit PNMT activity show high potency and selectivity due to the addition of nonpolar substituents to the sulfonamide nitrogen, as well as their ability to penetrate the blood-brain barrier (Grunewald et al., 2005; Romero et al., 2004).

Molecular Structure Analysis

The molecular structure of compounds in this family, such as 1,2,3,4-tetrahydroisoquinoline derivatives, is characterized by variations in the sulfonamide group which significantly impact their biological activity. Molecular modeling and structure-activity relationship studies have demonstrated the importance of the sulfonamide -NH- in forming hydrogen bonds with specific enzymes, influencing their inhibitory potency and selectivity (Grunewald et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving tetrahydroisoquinolines often include modifications to the sulfonamide group to alter pharmacological activity. For example, the sulfonamide nitrogen's substitution affects the compound's ability to inhibit PNMT and its selectivity towards alpha2-adrenoceptors. The presence of an acidic hydrogen atom on the sulfonamide nitrogen is crucial for the selectivity and potency of these inhibitors (Grunewald et al., 1997).

Physical Properties Analysis

The physical properties of tetrahydroisoquinoline sulfonamides, such as solubility and lipophilicity, are critical for their biological function. The design and synthesis of these compounds often aim to enhance their ability to cross biological barriers, such as the blood-brain barrier, which is pivotal for their effectiveness in neurological applications (Romero et al., 2004).

Chemical Properties Analysis

The chemical properties, such as stability, reactivity, and interactions with biological molecules, are defined by the structural features of the tetrahydroisoquinoline backbone and the sulfonamide moiety. These properties are crucial for the compound's biological activity and are extensively studied to optimize their therapeutic potential (De Paolis et al., 2003).

Applications De Recherche Scientifique

Environmental Remediation and Biotechnology

- Enzymatic Degradation of Pollutants : Enzymes like laccases and peroxidases, in the presence of redox mediators, have been shown to efficiently degrade recalcitrant organic pollutants. This enzymatic approach is promising for the treatment of industrial effluents containing aromatic compounds, potentially including sulfonamides and related derivatives (Husain & Husain, 2007).

Medicinal Chemistry and Drug Discovery

Antitumor and Antibacterial Properties : Sulfonamides possess significant biological properties, including antibacterial, antifungal, antiparasitic, antioxidant, and antitumor activities. Their structural diversity and the simple synthesis of derivatives make them valuable in drug development (Azevedo-Barbosa et al., 2020).

Diverse Therapeutic Potential : Sulfonamide inhibitors have been explored for various therapeutic applications, including as antibacterial, anticancer agents, and in treating Alzheimer’s disease. Their ability to target a wide array of biological mechanisms underscores their potential in drug discovery (Gulcin & Taslimi, 2018).

Antioxidant Activity and Food Safety

- Analytical Methods for Antioxidant Activity : Various assays based on redox reactions are used to determine the antioxidant activity of compounds, which could be applicable in evaluating the antioxidant potential of sulfonamide derivatives (Munteanu & Apetrei, 2021).

Sultams and Sulfonamides in Medicinal Chemistry

- Synthesis and Bioactivity of Sultams : Sultams, the sulfur analogs of lactams, have shown a broad range of medicinal activities. Their potential as H-bond acceptors might offer unique therapeutic benefits, suggesting an area of study for related sulfonamide compounds (Okwuchukwu & Bandyopadhyay, 2020).

Tetrahydroisoquinolines in Therapeutics

- Patent Review on Therapeutic Activities : Tetrahydroisoquinoline derivatives have been investigated for a range of therapeutic activities, including cancer, malaria, CNS disorders, and cardiovascular and metabolic disorders. This underscores the potential pharmaceutical applications of related tetrahydroisoquinoline sulfonamides (Singh & Shah, 2017).

Propriétés

IUPAC Name |

2-(2-hydroxypropanoyl)-N-(2-phenoxyethyl)-3,4-dihydro-1H-isoquinoline-7-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5S/c1-15(23)20(24)22-11-9-16-7-8-19(13-17(16)14-22)28(25,26)21-10-12-27-18-5-3-2-4-6-18/h2-8,13,15,21,23H,9-12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQVLNBHZYUYJHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC2=C(C1)C=C(C=C2)S(=O)(=O)NCCOC3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-lactoyl-N-(2-phenoxyethyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-(3-pyridinyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5579474.png)

![2-{1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5579475.png)

![5-methyl-2-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate](/img/structure/B5579476.png)

![N-[4-(diethylamino)phenyl]-4-nitrobenzamide](/img/structure/B5579484.png)

![3-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5579485.png)

![N-cyclopentyl-3-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}sulfonyl)benzamide](/img/structure/B5579500.png)

![N-{3-[(1S*,5R*)-3-(4-fluorobenzyl)-3,6-diazabicyclo[3.2.2]non-6-yl]-3-oxopropyl}methanesulfonamide](/img/structure/B5579506.png)

![5-methyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5579524.png)

![2,4,6-trichloro-N-[(diethylamino)carbonyl]nicotinamide](/img/structure/B5579527.png)

![[6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methanol](/img/structure/B5579544.png)

![(4-{[1-(4-butylphenyl)-1H-pyrazol-4-yl]methyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5579551.png)